molecular formula C14H17F2NO B261778 N-cycloheptyl-2,6-difluorobenzamide

N-cycloheptyl-2,6-difluorobenzamide

Cat. No.: B261778
M. Wt: 253.29 g/mol
InChI Key: REHLWYNXZWSMFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Cycloheptyl-2,6-difluorobenzamide is a benzamide derivative featuring a 2,6-difluorinated aromatic ring substituted with a cycloheptyl group at the amide nitrogen. This compound belongs to a broader class of 2,6-difluorobenzamide analogs, which are notable for their structural and functional roles in medicinal chemistry, particularly as inhibitors of bacterial cell division proteins like FtsZ .

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-cycloheptyl-2,6-difluorobenzamide

InChI

InChI=1S/C14H17F2NO/c15-11-8-5-9-12(16)13(11)14(18)17-10-6-3-1-2-4-7-10/h5,8-10H,1-4,6-7H2,(H,17,18)

InChI Key

REHLWYNXZWSMFK-UHFFFAOYSA-N

SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC=C2F)F

Canonical SMILES

C1CCCC(CC1)NC(=O)C2=C(C=CC=C2F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The 2,6-difluorobenzamide motif is a critical pharmacophore in FtsZ inhibitors. Below is a comparative analysis of key analogs:

Compound Substituents Biological Activity Key Findings Reference
N-Cycloheptyl-2,6-difluorobenzamide Cycloheptyl group at N-position Not explicitly reported (inferred from analogs) Hypothesized to enhance lipophilicity and binding to hydrophobic pockets in FtsZ allosteric sites.
3-Hexyloxy-2,6-difluorobenzamide (DFHBA) 3-Hexyloxy group MIC: 0.88–28.04 µM (Gram-positive bacteria, e.g., S. aureus, B. subtilis) Fluorination at 2,6-positions increases activity by inducing non-planar conformations, improving FtsZ binding.
3-Methoxybenzamide (3-MBA) 3-Methoxy group Lower activity vs. fluorinated analogs Non-fluorinated analogs lack conformational flexibility, reducing FtsZ inhibition efficiency.
N-Methoxy-2,6-difluorobenzamide N-Methoxy group Catalyst in Pd-mediated C–H activation Demonstrates utility in synthetic chemistry, with no direct antimicrobial activity reported.
N-Benzyl-N-tert-butyl-2,6-difluorobenzamide Bulky N-substituents Not biologically tested (commercial compound) Highlights synthetic versatility of 2,6-difluorobenzamide derivatives.

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